molecular formula C8H7Cl2NO4 B14376926 Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate CAS No. 89938-80-7

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate

Cat. No.: B14376926
CAS No.: 89938-80-7
M. Wt: 252.05 g/mol
InChI Key: ROYMGYCGHDNMTR-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is a heterocyclic compound featuring a pyrrolidine-2,5-dione (dioxopyrrol) core substituted with chlorine atoms at the 3 and 4 positions, coupled with an ethyl acetate ester group at the 1-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The dichloro substituents enhance electrophilicity and influence intermolecular interactions, while the ester group contributes to solubility in organic solvents. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and packing interactions .

Properties

CAS No.

89938-80-7

Molecular Formula

C8H7Cl2NO4

Molecular Weight

252.05 g/mol

IUPAC Name

ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate

InChI

InChI=1S/C8H7Cl2NO4/c1-2-15-4(12)3-11-7(13)5(9)6(10)8(11)14/h2-3H2,1H3

InChI Key

ROYMGYCGHDNMTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

1,3-Dipolar Cycloaddition Strategy

A foundational approach for constructing the pyrrolidine core involves 1,3-dipolar cycloaddition reactions. In a seminal study, nitrone intermediates were reacted with ethyl acrylate to form isoxazolidine derivatives, which were subsequently hydrogenated to yield azaspirolactam structures. While this method was originally employed for synthesizing FR901483, its adaptation to Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate involves substituting the dipolarophile with a dichlorinated pyrrole precursor.

Key steps include:

  • Nitrone Formation : Reacting hydroxylamine derivatives with aldehydes to generate nitrone 5b .
  • Cycloaddition : Treating nitrone 5b with ethyl acrylate under thermal conditions (80–100°C) to yield isoxazolidine 4b with >80% regioselectivity.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the isoxazolidine to the azaspirolactam 3b , establishing the stereochemical framework.
Table 1: Cycloaddition Reaction Parameters
Parameter Value/Range Catalyst/Solvent Yield (%)
Temperature 80–100°C Ethyl acrylate 65–75
Hydrogenation Pressure 1–3 atm H₂ 10% Pd/C, EtOAc 85–90
Reaction Time 12–24 h Toluene

This method provides stereochemical control but requires post-functionalization to introduce the dichloro and dioxo groups.

Chlorination and Esterification of Pyrrole Derivatives

Direct Chlorination of Pyrrole Acetates

Patent literature describes the use of dichlorination agents (e.g., SO₂Cl₂ or Cl₂ gas) on pyrrole-2-acetate intermediates. For instance, ethyl pyrrole-2-acetate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, achieving selective 3,4-dichlorination. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 2,5-diketone functionality.

Table 2: Chlorination and Oxidation Conditions
Step Reagents Temperature Time (h) Yield (%)
Dichlorination SO₂Cl₂ (2.2 eq) 0°C → RT 4 70
Oxidation CrO₃, H₂SO₄, acetone 0°C 2 60

This route offers a linear synthesis but faces challenges in regioselectivity during chlorination.

Multi-Step Assembly from Amino Acid Derivatives

O-Methyltyrosine Methyl Ester as a Starting Material

Analogous to the synthesis of FR901483, O-methyltyrosine methyl ester (31 ) serves as a chiral precursor. Through a 22-step sequence involving:

  • Aldol Condensation : Formation of the tricyclic core via intramolecular aldol reaction using KO-t-Bu in t-BuOH.
  • Lactamization : Cyclization under acidic conditions to form the pyrrolidine-dione moiety.
  • Esterification : Reaction with ethyl chloroacetate introduces the acetate side chain.
Table 3: Critical Steps in Multi-Step Synthesis
Step Key Reagent Intermediate Yield (%)
Aldol Cyclization KO-t-Bu Tricyclic keto alcohol 40 45
Lactam Formation HCl, MeOH Azaspirolactam 78
Side-Chain Addition Ethyl chloroacetate Final Product 65

This method achieves high enantiomeric purity but suffers from low overall yield (2%).

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

Recent advancements highlight the use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates in cycloaddition and chlorination steps. For example, DMF increases the solubility of dichlorinated intermediates, improving yields by 15–20% compared to toluene.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are critical for facilitating coupling reactions and dichlorination steps.

Purification and Characterization

Chromatographic Techniques

Flash silica chromatography with ethyl acetate/heptane gradients (0–30%) is standard for isolating the target compound. High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals at δ 1.25 (t, CH₃ of ethyl), δ 4.15 (q, CH₂ of ethyl), and δ 6.80 (s, pyrrole-H).
  • MS (ESI) : Molecular ion peak at m/z 252.05 [M+H]⁺.

Comparative Analysis of Methods

Table 4: Synthesis Route Efficiency
Method Steps Overall Yield (%) Stereocontrol Scalability
Cycloaddition 8 12 High Moderate
Direct Chlorination 5 25 Low High
Multi-Step Assembly 22 2 Excellent Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrrolidine-dione vs. Imidazole Derivatives

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate shares functional similarities with imidazole-based esters, such as those in (e.g., ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate). Key differences include:

  • Core Heterocycle: The pyrrolidine-dione core (non-aromatic, electron-deficient due to two ketone groups) contrasts with the aromatic imidazole ring (with two nitrogen atoms contributing to π-electron delocalization). This difference impacts reactivity; for example, the dioxopyrrol core may undergo nucleophilic attack at the carbonyl groups, whereas imidazoles participate in electrophilic substitution .
  • Substituent Effects : The 3,4-dichloro groups on the pyrrolidine-dione increase electronegativity and steric hindrance compared to para-substituted aryl groups (e.g., 4-chlorophenyl) on imidazoles. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments .

Comparison with Benzofuran Derivatives

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () features a benzofuran core with sulfinyl and bromo substituents. Key contrasts include:

  • Aromaticity : The benzofuran ring is fully aromatic, promoting π-π stacking interactions (e.g., center-to-center distance of 3.814 Å in ), whereas the dioxopyrrol core lacks aromaticity, relying on dipole-dipole interactions or hydrogen bonding for crystal packing .
  • Functional Groups : The sulfinyl group in the benzofuran derivative introduces chirality and hydrogen-bonding capacity, absent in the dichlorinated pyrrolidine-dione. This may lead to divergent biological activities or catalytic applications .

Crystallographic and Intermolecular Interactions

Crystal structures of related compounds (e.g., ) reveal stabilizing interactions:

  • π-π Stacking: Common in aromatic systems like benzofurans and imidazoles but absent in non-aromatic dioxopyrrols.
  • Hydrogen Bonding : The dioxopyrrol’s ketone groups may form C-H⋯O hydrogen bonds (as seen in ), while imidazoles leverage N-H⋯O/N interactions .
  • Halogen Effects : The 3,4-dichloro substituents may engage in weak Cl⋯Cl or Cl⋯π interactions, influencing packing efficiency compared to bromo or trifluoromethyl groups in analogous structures .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, analogous pyrrole derivatives are prepared by reacting chlorinated pyrrolidine diones with ethyl haloacetates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Key intermediates are characterized using 1H^1H/13C^{13}C-NMR to confirm regioselectivity and FT-IR to verify ester carbonyl stretches (~1740 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the purity of this compound validated in academic settings?

  • Methodological Answer : GC-MS or LC-MS is employed to confirm molecular ion peaks ([M+H]⁺) and rule out byproducts. For instance, ethyl acetate derivatives are analyzed using a DB-5MS column (30 m × 0.25 mm) with a temperature ramp of 40°C to 280°C at 10°C/min . Retention times and fragmentation patterns are compared to standards. Purity ≥95% is typically required for publication .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

  • Methodological Answer : Disordered chlorine atoms or solvent molecules in the lattice complicate refinement. SHELXL’s PART and SIMU commands are used to model disorder, while TWIN commands address twinning in monoclinic systems . High-resolution data (≤1.0 Å) improves accuracy. Residual density maps (e.g., Δρ < 0.3 eÅ⁻³) validate the model .

Q. How can DFT calculations predict the reactivity of the dichloropyrrole moiety in this compound?

  • Methodological Answer : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-deficient pyrrole ring (HOMO ≈ −6.5 eV) is prone to nucleophilic attack at C3/C4. Solvent effects (e.g., PCM for ethyl acetate) refine activation energies .

Q. What analytical strategies resolve contradictory data in degradation studies of this compound?

  • Methodological Answer : Conflicting HPLC/GC-MS results (e.g., unexpected peaks) are resolved via: (i) Isotopic labeling : Using 13C^{13}C-ethyl groups to track hydrolysis pathways. (ii) MS/MS fragmentation : Differentiating degradation products (e.g., dichloroaniline derivatives) via characteristic m/z ratios. (iii) Kinetic studies : pH-dependent half-lives (e.g., t₁/₂ = 12 h at pH 7 vs. 2 h at pH 1) clarify stability .

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